N-methyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide
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Description
Scientific Research Applications
Synthesis and Coordination Complexes
Research has demonstrated the synthesis of novel Co(II) and Cu(II) coordination complexes using pyrazole-acetamide derivatives. These complexes are characterized by various spectroscopic techniques and exhibit significant antioxidant activity due to their supramolecular architectures formed via hydrogen bonding interactions. This suggests potential applications in developing antioxidant agents (Chkirate et al., 2019).
Antimicrobial Activity
Several studies have synthesized derivatives that incorporate the pyrazole moiety to assess their antimicrobial efficacy. For instance, heterocycles incorporating the antipyrine moiety have been evaluated for antimicrobial properties, indicating the role of N-methyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide derivatives in developing new antimicrobial agents (Bondock et al., 2008).
Molecular Docking and Anticancer Activity
Molecular docking studies of pyrazole-imidazole-triazole hybrids, synthesized through click chemistry, demonstrated significant antimicrobial activity. One compound, in particular, showed excellent potency against A. niger, surpassing the reference drug Fluconazole. This highlights the compound's potential in antifungal applications and the importance of molecular docking in identifying active compounds (Punia et al., 2021).
Toxicological Evaluation
A novel cooling compound structurally related to pyrazole-acetamide derivatives underwent toxicological evaluation for safety in food and beverage applications. The study provided a no-observed-adverse-effect-level (NOAEL), supporting the compound's safety for specified use, thus illustrating the significance of toxicological assessments in the application of such compounds (Karanewsky et al., 2015).
properties
IUPAC Name |
N-methyl-2-(4-nitropyrazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O3/c1-7-6(11)4-9-3-5(2-8-9)10(12)13/h2-3H,4H2,1H3,(H,7,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLQHWGCESQYGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C=C(C=N1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.